

# Physical and chemical properties of 3-Isopropoxycyclohex-2-en-1-one

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## Compound of Interest

Compound Name: 3-Isopropoxycyclohex-2-en-1-one

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## An In-depth Technical Guide to 3-Isopropoxycyclohex-2-en-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **3-Isopropoxycyclohex-2-en-1-one**, a cyclohexenone derivative of interest in synthetic and medicinal chemistry. This document details its known characteristics, outlines a general synthetic protocol, and explores the reactivity and potential biological significance of this class of compounds.

## Core Physical and Chemical Properties

**3-Isopropoxycyclohex-2-en-1-one**, also known as 3-propan-2-yloxcyclohex-2-en-1-one, is a cyclic enone with the molecular formula  $C_9H_{14}O_2$ .<sup>[1]</sup> Its fundamental properties are summarized in the table below. While some physical properties like a specific melting point have not been definitively reported in publicly available literature, computed values and data from analogous compounds provide valuable estimations.

Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>14</sub> O <sub>2</sub>	[1]
Molecular Weight	154.21 g/mol	[1]
CAS Number	58529-72-9	[1]
IUPAC Name	3-propan-2-yloxycyclohex-2-en-1-one	[1]
Density	0.98 g/cm <sup>3</sup> (predicted)	
Boiling Point	256.9 °C at 760 mmHg (predicted)	
Flash Point	109.9 °C (predicted)	
XLogP3	1.4	[1]
Appearance	Not specified (likely a liquid or low-melting solid)	

## Synthesis of 3-Isopropoxycyclohex-2-en-1-one

The synthesis of **3-Isopropoxycyclohex-2-en-1-one** typically proceeds via the reaction of 1,3-cyclohexanedione (also known as dihydroresorcinol) with isopropyl alcohol.[2] This reaction is an example of an enol etherification. Several methods can be employed, including a solventless approach promoted by a catalyst such as Indium(III) chloride on silica gel, which offers an environmentally friendly route with potentially high yields and short reaction times.[3]

## General Experimental Protocol: Solventless Synthesis[3]

This protocol is adapted from a general method for the synthesis of 3-alkoxy-2-cyclohexen-1-ones.

Materials:

- 1,3-Cyclohexanedione

- Isopropyl alcohol
- Indium(III) chloride ( $\text{InCl}_3$ )
- Silica gel (100-200 mesh)
- Tetrahydrofuran (THF)

#### Procedure:

- **Catalyst Preparation:** Prepare a slurry of silica gel in a solution of Indium(III) chloride in THF. The solvent is then evaporated to yield silica gel impregnated with the catalyst. The silica gel should be activated by heating prior to use.
- **Reaction Setup:** In a microwave-safe vessel, combine 1,3-cyclohexanedione (1 mmol) and isopropyl alcohol (1 mmol) with the prepared  $\text{InCl}_3$ /Silica gel catalyst.
- **Microwave Irradiation:** The reaction mixture is irradiated in a domestic microwave oven at a power of approximately 650W for a short duration (e.g., 3 minutes). The progress of the reaction should be monitored by thin-layer chromatography (TLC).
- **Work-up and Purification:** Upon completion, the reaction mixture is cooled, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate). The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford pure **3-Isopropoxycyclohex-2-en-1-one**.

## Spectral Data

Detailed experimental spectral data for **3-Isopropoxycyclohex-2-en-1-one** is not readily available in the searched literature. However, the expected spectral characteristics can be inferred from the analysis of closely related compounds, such as 3-ethoxy-2-cyclohexen-1-one.

#### Expected $^1\text{H}$ NMR Spectral Features:

- **Isopropyl Group:** A doublet for the two methyl groups (around 1.2-1.4 ppm) and a septet for the methine proton (around 4.0-4.5 ppm).

- Cyclohexenone Ring: Signals for the vinylic proton (around 5.2-5.5 ppm) and the methylene protons of the ring (in the range of 1.9-2.5 ppm).

Expected  $^{13}\text{C}$  NMR Spectral Features:

- Carbonyl Carbon: A signal in the downfield region (around 190-200 ppm).
- Vinylic Carbons: Two signals in the olefinic region (C2 and C3, with C3 being further downfield due to the oxygen attachment, likely around 170-180 ppm and 100-110 ppm respectively).
- Isopropyl Group: Signals for the methyl carbons (around 20-25 ppm) and the methine carbon (around 65-75 ppm).
- Cyclohexenone Ring Methylene Carbons: Signals in the aliphatic region (around 20-40 ppm).

Expected Infrared (IR) Spectral Features:

- C=O Stretch: A strong absorption band in the region of  $1650\text{-}1680\text{ cm}^{-1}$ , characteristic of an  $\alpha,\beta$ -unsaturated ketone.
- C=C Stretch: An absorption band around  $1600\text{-}1620\text{ cm}^{-1}$ .
- C-O Stretch: A strong absorption in the region of  $1200\text{-}1250\text{ cm}^{-1}$  for the enol ether.
- C-H Stretches: Absorptions for  $\text{sp}^2$  and  $\text{sp}^3$  C-H bonds just above and below  $3000\text{ cm}^{-1}$ , respectively.

Expected Mass Spectrometry Features:

- Molecular Ion Peak ( $\text{M}^+$ ): A peak at  $m/z = 154$ , corresponding to the molecular weight of the compound.
- Fragmentation Pattern: Expect to see fragmentation corresponding to the loss of the isopropoxy group, the isopropyl group, and other characteristic fragments of the cyclohexenone ring.

## Chemical Reactivity

The chemical reactivity of **3-Isopropoxycyclohex-2-en-1-one** is primarily dictated by the  $\alpha,\beta$ -unsaturated ketone system and the enol ether functionality.

- **Michael Addition:** The  $\beta$ -carbon of the enone system is electrophilic and susceptible to nucleophilic attack in a Michael (1,4-conjugate) addition reaction.
- **Reactions at the Carbonyl Group:** The carbonyl group can undergo typical reactions of ketones, such as reduction and addition of organometallic reagents.
- **Hydrolysis of the Enol Ether:** The enol ether can be hydrolyzed under acidic conditions to regenerate the 1,3-dione functionality.

## Potential Biological Activity and Signaling Pathways

While no specific biological activities have been reported for **3-Isopropoxycyclohex-2-en-1-one** itself, the cyclohexenone scaffold is present in numerous natural products with significant biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.<sup>[4]</sup>

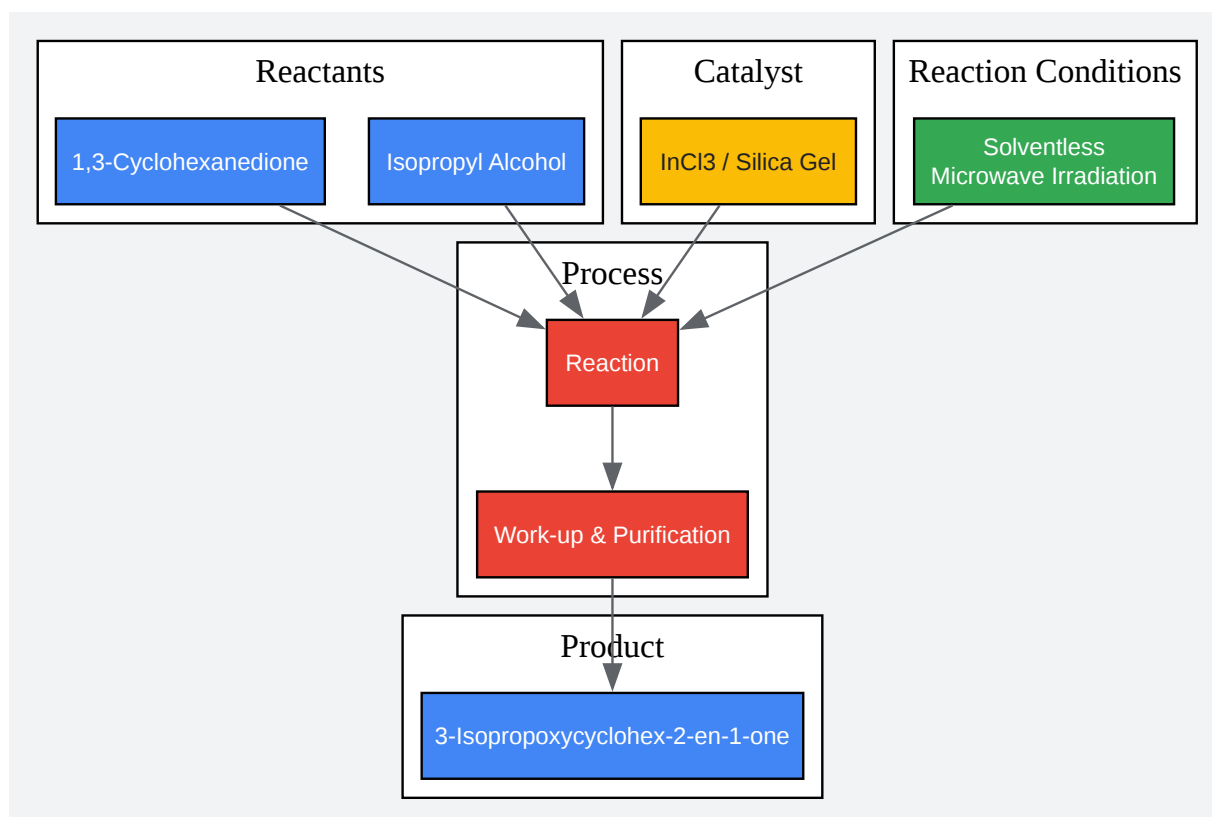
One of the key signaling pathways often modulated by cyclohexenone-containing molecules is the NF- $\kappa$ B (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.<sup>[5]</sup> The enone moiety can act as a Michael acceptor, forming covalent adducts with nucleophilic residues (such as cysteine) on proteins within this pathway, thereby inhibiting its activity.<sup>[5]</sup> Constitutive activation of the NF- $\kappa$ B pathway is implicated in various cancers and inflammatory diseases, making its inhibitors promising therapeutic candidates.<sup>[5]</sup>

Given that cyclohexenone derivatives have been shown to inhibit the production of nitric oxide (NO) and inflammatory cytokines like TNF- $\alpha$  and IL-6, it is plausible that **3-Isopropoxycyclohex-2-en-1-one** could exhibit similar anti-inflammatory properties.<sup>[6]</sup> Further research is warranted to explore the specific biological targets and therapeutic potential of this compound.

## Visualizations

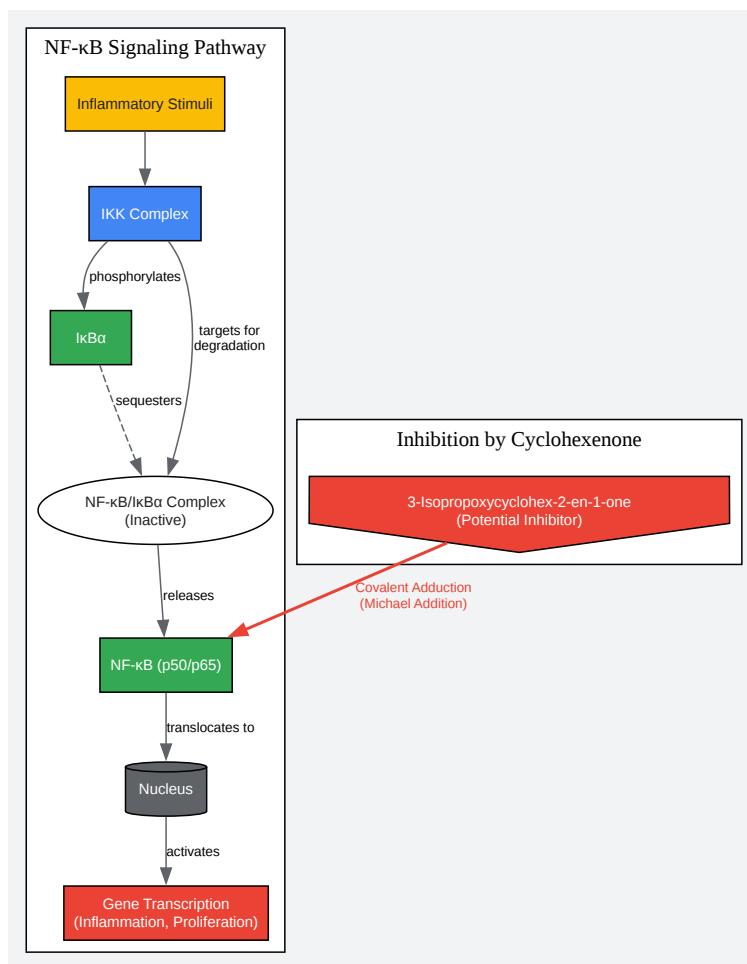
To aid in the understanding of the concepts discussed, the following diagrams have been generated.

Caption: Chemical structure of **3-Isopropoxycyclohex-2-en-1-one**.



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Caption: General workflow for the synthesis of **3-Isopropoxycyclohex-2-en-1-one**.



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Caption: Postulated inhibition of the NF-κB signaling pathway by cyclohexenone derivatives.

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